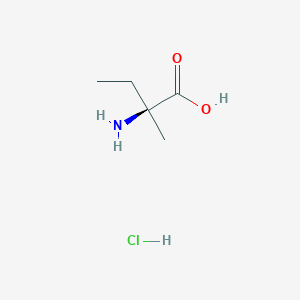

(S)-2-Amino-2-methylbutanoic acid hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-2-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBOBNODYVJFNM-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-methylbutanoic acid hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the resolution of racemic 2-amino-2-methylbutanoic acid using chiral resolving agents. Another approach is the asymmetric synthesis using chiral catalysts or auxiliaries to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound often involves large-scale resolution processes or the use of biocatalysts for asymmetric synthesis. These methods ensure high yield and purity of the desired enantiomer, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-methylbutanoic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into various amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Keto acids and aldehydes.

Reduction: Amine derivatives.

Substitution: Various substituted amino acids and derivatives.

Scientific Research Applications

(S)-2-Amino-2-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used in the study of stereochemistry and chiral synthesis.

Biology: Serves as a building block for the synthesis of peptides and proteins.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-methylbutanoic acid hydrochloride involves its interaction with various molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The compound’s chiral nature allows it to interact selectively with biological molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The structural analogs and enantiomers of (S)-2-amino-2-methylbutanoic acid hydrochloride differ in stereochemistry, substituents, or functional groups, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The hydrochloride form exhibits higher solubility in polar solvents (e.g., water, methanol) compared to the free acid .

- Melting Point: Limited data for the hydrochloride form; the free acid hydrate (CAS 595-40-4) decomposes at 305–308°C .

- Stability: Stable under recommended storage conditions (dry, 2–8°C) but may decompose under fire conditions to release CO and NOₓ .

Biological Activity

(S)-2-Amino-2-methylbutanoic acid hydrochloride, commonly referred to as isovaline, is a chiral amino acid that has garnered attention for its diverse biological activities. This compound plays a significant role in various biochemical processes and has potential therapeutic applications. Below is a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H12ClN

- Molecular Weight : 145.61 g/mol

- Structure : Contains a central carbon atom bonded to an amino group, a carboxylic acid group, and two methyl groups.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Neuroprotective Effects :

- Isovaline has been shown to protect neuronal cells from damage induced by oxidative stress. Its neuroprotective properties are attributed to its ability to modulate neurotransmitter systems, particularly through interactions with GABA receptors.

-

Antinociceptive Properties :

- Studies have demonstrated that (S)-2-amino-2-methylbutanoic acid can produce antinociception in animal models, suggesting its potential use in pain management therapies.

-

Role in Neurotransmitter Synthesis :

- It is involved in the synthesis of neurotransmitters and can influence metabolic pathways related to amino acid metabolism.

The mechanisms through which (S)-2-amino-2-methylbutanoic acid exerts its effects include:

- Interaction with GABA Receptors :

- The compound likely targets metabotropic GABA_B receptors, leading to the activation of potassium conductance and inhibition of action potential firing in neurons.

- Modulation of Metabolic Pathways :

- Isovaline participates in various metabolic pathways, influencing the synthesis and degradation of other amino acids and neurotransmitters.

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Estermann et al. (2021) | Demonstrated that (S)-isovaline interacts with GABA_B receptors, leading to significant neuroprotective effects in vitro. |

| Research on Antinociception | Animal studies indicated that administration of isovaline resulted in reduced pain responses, highlighting its potential as an analgesic. |

| Neurotransmitter Synthesis | Investigations showed that (S)-isovaline enhances the synthesis of key neurotransmitters, potentially improving cognitive functions. |

Applications

This compound has several applications across different fields:

- Pharmaceuticals : Its role in neurotransmitter modulation makes it a candidate for developing treatments for neurological disorders such as epilepsy and anxiety.

- Biochemistry : Used as a building block in peptide synthesis to explore protein structure and function.

- Research : Serves as a tool for studying metabolic pathways involving amino acids and their effects on cellular processes.

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the backbone structure (e.g., δ 1.4 ppm for methyl groups, δ 3.2 ppm for α-protons) .

- Mass spectrometry : ESI-MS to verify molecular weight (expected [M+H]⁺ at 152.6 for the free base) .

- Chiral analysis : Polarimetry ([α]₂₀ᴰ ≈ +8.5° in water) or chiral HPLC to confirm enantiomeric excess (>99% e.e.) .

How should researchers safely handle this compound in the laboratory?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust .

- Storage : Keep in a tightly sealed container at 2–8°C, protected from moisture to prevent hydrolysis .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

How can reaction conditions be optimized to enhance chiral purity during synthesis?

Q. Advanced

- Catalyst selection : Use (R)- or (S)-BINAP ligands with palladium catalysts for asymmetric hydrogenation of precursor ketones .

- Temperature control : Maintain reactions at 0–5°C during coupling steps to minimize racemization .

- Solvent optimization : Use aprotic solvents like DMF or THF to stabilize intermediates and reduce side reactions .

What strategies address solubility challenges in aqueous and organic solvents?

Q. Advanced

- pH adjustment : Dissolve in acidic buffers (pH 2–3) to protonate the amine and improve aqueous solubility .

- Co-solvent systems : Use ethanol/water (1:1 v/v) or DMSO/PBS mixtures for biological assays .

- Salt screening : Explore alternative counterions (e.g., trifluoroacetate) if hydrochloride solubility limits application .

How does the compound’s stability vary under different storage and experimental conditions?

Q. Advanced

- Thermal stability : Decomposes above 300°C; avoid prolonged heating during lyophilization .

- Photostability : Store in amber vials to prevent degradation under UV light .

- Hydrolytic stability : Susceptible to hydrolysis in alkaline conditions (pH >8); use neutral buffers for long-term storage .

How should researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

Q. Advanced

- Method standardization : Compare data using identical techniques (e.g., DSC for melting points vs. capillary methods) .

- Sample purity verification : Replicate experiments with rigorously purified samples to exclude impurity effects .

- Inter-laboratory validation : Cross-reference results with independent studies (e.g., CAS 595-40-4 vs. 43177-22-6 for enantiomer-specific data) .

What comparative analyses distinguish this compound from structurally similar amino acid derivatives?

Q. Advanced

- X-ray crystallography : Resolve crystal packing differences between (S)- and (R)-enantiomers .

- Toxicity profiling : Compare LD₅₀ values in vitro (e.g., NIH/3T3 cells) to assess enantiomer-specific cytotoxicity .

- Metabolic stability assays : Use liver microsomes to evaluate hydrolysis rates relative to analogs like 2-amino-2-ethylbutanoic acid HCl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.